5-Methyl-3-(m-tolyl)rhodanine
Description
Structure
3D Structure
Properties
CAS No. |
20174-62-3 |
|---|---|
Molecular Formula |
C11H11NOS2 |
Molecular Weight |
237.3 g/mol |
IUPAC Name |
5-methyl-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H11NOS2/c1-7-4-3-5-9(6-7)12-10(13)8(2)15-11(12)14/h3-6,8H,1-2H3 |
InChI Key |
MEBYPABBRRKTFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=S)S1)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Methyl 3 M Tolyl Rhodanine and Its Analogs
Established Synthetic Pathways for Rhodanine (B49660) Core Formation
The rhodanine scaffold, a derivative of thiazolidinone, is a cornerstone in the synthesis of a wide array of heterocyclic compounds. Its formation is primarily achieved through cyclization and condensation reactions that build the essential thiazolidinone ring.
Cyclization Reactions for Thiazolidinone Ring Synthesis
The formation of the thiazolidinone ring, the central component of rhodanine, is often accomplished through cyclization reactions. A prevalent method involves the reaction of thiourea (B124793) or its derivatives with α-halo carbonyl compounds, such as chloroacetic acid. orientjchem.orgsapub.org This process typically proceeds via nucleophilic substitution of the halogen by the sulfur of the thiourea, followed by an intramolecular cyclization to yield the thiazolidinone core. orientjchem.org Another significant pathway is the cyclization of thiosemicarbazones with carbonyl compounds like aldehydes or ketones. orientjchem.org This reaction involves a nucleophilic attack by the nitrogen atom of the thiosemicarbazone on the carbonyl carbon, leading to an intramolecular cyclization that forms the thiazolidinone derivative. orientjchem.org
Condensation Approaches for Rhodanine Derivatives
Condensation reactions are fundamental to the derivatization of the rhodanine core, particularly at the 5-position, which contains an active methylene (B1212753) group. ekb.eg The Knoevenagel condensation is a widely employed method for this purpose, involving the reaction of the rhodanine with an aldehyde or ketone in the presence of a basic catalyst. ekb.egnanobioletters.com This reaction results in the formation of a new carbon-carbon double bond at the 5-position, leading to 5-arylidene or 5-alkylidene rhodanine derivatives. ekb.egnanobioletters.com The reactivity of the active methylene group is a key feature of the rhodanine structure, allowing for a variety of modifications. ekb.eg
Synthesis of the 3-(m-Tolyl)rhodanine Scaffold
The introduction of a specific substituent at the N-3 position of the rhodanine ring, such as the m-tolyl group, is a critical step in the synthesis of the target compound.
Derivatization at the N-3 Position with m-Tolyl Moiety
The synthesis of the 3-(m-tolyl)rhodanine scaffold can be achieved by reacting m-tolylthiourea with chloroacetic acid. nih.govplos.orgresearchgate.net This reaction leads to the formation of 3-(m-tolyl)thiazolidine-2,4-dione, a closely related analog. nih.govplos.orgresearchgate.net The general principle involves the nucleophilic nature of the nitrogen in the m-tolylthiourea attacking the electrophilic carbon of the chloroacetic acid, followed by cyclization. This approach allows for the direct incorporation of the m-tolyl moiety onto the nitrogen atom of the resulting thiazolidinone ring.
Catalytic Approaches and Reaction Conditions
The synthesis of the 3-(m-tolyl)rhodanine scaffold and its derivatives is often facilitated by the use of catalysts and specific reaction conditions. For instance, the reaction between m-tolylthiourea and chloroacetic acid can be catalyzed by hydrochloric acid. nih.govplos.org Subsequent condensation reactions at the 5-position of the resulting 3-(m-tolyl)thiazolidine-2,4-dione with aromatic aldehydes can be catalyzed by bases such as morpholine. nih.govplos.orgresearchgate.net The choice of solvent, such as absolute alcohol, and the use of techniques like reflux with a Dean-Stark apparatus to remove water, are also important for driving the reaction to completion. nih.govplos.org A variety of other catalysts, including both basic and acidic options, have been explored for rhodanine synthesis in general, highlighting the versatility of these reactions. nanobioletters.comisaacpub.org
Introduction and Modification at the 5-Methyl Position
The final step in the synthesis of 5-Methyl-3-(m-tolyl)rhodanine involves the introduction of a methyl group at the 5-position of the 3-(m-tolyl)rhodanine scaffold. While a direct, one-pot synthesis for this specific compound is not prominently detailed, the established chemistry of rhodanines offers several plausible routes.
One common strategy for introducing substituents at the 5-position is through the Knoevenagel condensation. ekb.eg For the introduction of a methyl group, this would theoretically involve the condensation of the 3-(m-tolyl)rhodanine with acetaldehyde. However, this would result in a 5-ethylidene derivative, which would then require a subsequent reduction of the exocyclic double bond to yield the desired 5-ethylrhodanine. The synthesis of a 5-methyl derivative would necessitate a different approach.
A more direct method would be the alkylation of the 5-position. The active methylene group at the 5-position of the rhodanine ring is acidic and can be deprotonated by a suitable base to form a nucleophilic carbanion. ekb.eg This carbanion could then react with a methylating agent, such as methyl iodide, in a nucleophilic substitution reaction to introduce the methyl group directly at the 5-position. The choice of base and reaction conditions would be critical to ensure selective methylation at the C-5 position without competing reactions at other sites in the molecule.
The following table summarizes the key synthetic transformations discussed:
| Transformation | Reactants | Catalyst/Reagents | Product | Reference(s) |
| Rhodanine Core Formation (Cyclization) | Thiourea, Chloroacetic Acid | - | Thiazolidinone Ring | orientjchem.orgsapub.org |
| Rhodanine Derivatization (Condensation) | Rhodanine, Aromatic Aldehyde | Basic Catalyst | 5-Arylidene Rhodanine | ekb.egnanobioletters.com |
| N-3 Derivatization | m-Tolylthiourea, Chloroacetic Acid | Hydrochloric Acid | 3-(m-Tolyl)thiazolidine-2,4-dione | nih.govplos.orgresearchgate.net |
| C-5 Derivatization (Condensation) | 3-(m-Tolyl)thiazolidine-2,4-dione, Aromatic Aldehyde | Morpholine | 5-Arylidene-3-(m-tolyl)thiazolidine-2,4-dione | nih.govplos.orgresearchgate.net |
| C-5 Methylation (Proposed) | 3-(m-Tolyl)rhodanine, Methyl Iodide | Base | This compound | ekb.eg (principle) |
Strategies for Alkylation at C-5 Position
The C-5 position of the rhodanine ring features an active methylene group, making it a primary site for chemical modification. ekb.egisfcppharmaspire.com The introduction of substituents at this position is a key strategy for creating structural diversity.
One of the most common and effective methods for functionalizing the C-5 position is the Knoevenagel condensation . isfcppharmaspire.comf1000research.com This reaction involves the condensation of a 5-unsubstituted rhodanine with an aldehyde or ketone, typically under basic catalysis, to form a 5-arylidene or 5-alkylidene rhodanine derivative. ekb.egf1000research.com This creates a planar, conjugated system due to the C-5 exocyclic double bond. isfcppharmaspire.comresearchgate.net
To obtain a 5-alkylrhodanine, such as the target 5-methyl derivative, a subsequent reduction of this exocyclic double bond is necessary. This reduction converts the C=C bond to a C-C single bond, transforming the planar system into a non-conjugated structure with a stereocenter at the C-5 position. ekb.egisfcppharmaspire.comresearchgate.net
Direct alkylation strategies have also been explored. One multicomponent protocol involves the reaction of an amine with carbon disulfide, followed by an in situ SN2 displacement of a chloride from an α,β,γ-trifunctional ester to yield 5-(Z)-alkylidene-2-thioxo-1,3-thiazolidin-4-ones. semanticscholar.org
Stereochemical Considerations in 5-Substituted Rhodanines
The introduction of a substituent at the C-5 position brings significant stereochemical implications.
E/Z Isomerism : In 5-ene-rhodanines, the exocyclic double bond (C5=C) can exist as either E or Z isomers. mdpi.com Syntheses, such as the Knoevenagel condensation, often result in the more stable Z-isomer. mdpi.com The specific geometry can be confirmed using techniques like X-ray crystallography. mdpi.comresearchgate.net
Chirality at C-5 : When the exocyclic double bond of a 5-ene-rhodanine is reduced to form a 5-alkylrhodanine, a new chiral center is created at the C-5 carbon. A significant challenge with these non-conjugated systems is the relative ease of enolization at the C-5 position under physiological conditions, which can make it difficult to maintain a specific stereochemistry. ekb.egisfcppharmaspire.comresearchgate.net
To address this, asymmetric catalytic methods have been developed to control the stereochemical outcome. Enantioselective Michael additions of rhodanines to various acceptors, catalyzed by organocatalysts like squaramide-cinchona alkaloids, allow for the construction of a tetrasubstituted carbon stereocenter at the C-5 position with high diastereo- and enantioselectivity. researchgate.net The stereochemistry of the resulting products is often confirmed by NMR spectroscopy and X-ray diffraction analysis. researchgate.net Studies have also explored the synthesis of optically active rhodanines derived from L- and D-phenylalanine to investigate the role of stereochemistry in biological activity. nih.gov
Advanced Synthetic Strategies and Green Chemistry Approaches
Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental responsibility. The synthesis of rhodanines has benefited from these advanced strategies, including one-pot reactions and the use of green catalysts.
One-Pot Coupling and Cyclization Processes
One-pot, multicomponent reactions are highly efficient as they allow for the synthesis of complex molecules in a single step, avoiding the need to isolate intermediates. mdpi.com Several such protocols have been developed for N-substituted rhodanines.
A common approach involves the reaction of a primary amine, carbon disulfide, and a third component with two electrophilic sites. hilarispublisher.com For instance, a base-assisted one-pot coupling and cyclization of a primary amine, carbon disulfide, and methyl (2-chloroacetyl)carbamate produces 5-unsubstituted N-substituted rhodanines in excellent yields. mdpi.comnih.govresearchgate.net This method is notable for its broad functional group tolerance. nih.gov Another strategy uses 1,2-diaza-1,3-dienes as the third component to synthesize 5-hydrazinoalkylidene rhodanine derivatives. acs.org
The table below summarizes various one-pot methodologies for synthesizing rhodanine derivatives.
| Components | Catalyst/Solvent | Product Type | Reference(s) |
| Primary Amine, Carbon Disulfide, Methyl (2-chloroacetyl)carbamate | Triethylamine / MeCN | 5-Unsubstituted N-Substituted Rhodanines | mdpi.com, researchgate.net |
| Primary Amine, Carbon Disulfide, 1,2-Diaza-1,3-dienes | Solution or Solid-Phase | 5-Hydrazinoalkylidene Rhodanines | acs.org |
| Primary Amine, Carbon Disulfide, Maleic Anhydride | Water | Rhodanine Derivatives | researchgate.net |
| Primary Amine, Carbon Disulfide, Chloroacetic Acid | Water | N-Substituted Rhodanines | hilarispublisher.com |
Use of Ionic Liquids and Other Environmentally Benign Catalysts
Green chemistry principles encourage the use of non-toxic, recyclable solvents and catalysts. Ionic liquids (ILs) and other benign catalysts have been successfully employed in rhodanine synthesis, primarily for the Knoevenagel condensation step. nanobioletters.com
Ionic Liquids (ILs) have emerged as effective catalysts and environmentally friendly media. scholarsresearchlibrary.com They offer advantages such as low vapor pressure, thermal stability, and recyclability. researchgate.net Various ILs have been shown to catalyze the synthesis of 5-arylidene rhodanine derivatives efficiently.
Other Green Catalysts have also been developed to promote these reactions in environmentally friendly solvents like water or under solvent-free conditions. These methods often feature mild reaction conditions, simple work-up procedures, and high yields. nih.govnih.govresearchgate.net
The following table highlights several green catalytic systems used for the synthesis of 5-arylidene rhodanine derivatives.
| Catalyst | Solvent | Key Advantages | Reference(s) |
| Di-Isopropyl Ethyl Ammonium Acetate (DIPEAc) | Solvent-free | Recyclable catalyst, short reaction times, high yields | scholarsresearchlibrary.com |
| 2-Hydroxy Ethylammonium Acetate | Solvent-free | Recyclable catalyst, operational simplicity | isaacpub.org |
| 1,1,3,3-Tetramethylguanidine Lactate ([TMG][Lac]) | Solvent-free (Ultrasound) | Biodegradable, recyclable, excellent yields | nih.gov, continental.edu.pe |
| [Et3NH][HSO4] | Solvent-free | Cost-effective, recyclable, good for gram-scale | researchgate.net |
| Diammonium Hydrogen Phosphate | Water | Inexpensive, non-toxic, mild conditions | nih.gov, nih.gov, researchgate.net |
| Sodium Sulfite (Na2SO3) | Ethanol | Benign catalyst, good tolerance of functional groups | research-nexus.net |
| Copper Ferrite (CuFe2O4) NPs | Water | Recyclable magnetic catalyst, high yields | nanobioletters.com |
| Choline Chloride:Urea (DES) | Catalyst-free | Environmentally friendly deep eutectic solvent | mdpi.com |
Theoretical and Computational Investigations of 5 Methyl 3 M Tolyl Rhodanine
Quantum Chemical Calculations
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
No published DFT studies were found for 5-Methyl-3-(m-tolyl)rhodanine. Such studies would typically provide insights into the optimized three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would elucidate the electronic properties, such as the distribution of electron density and the molecular electrostatic potential. mdpi.com
Analysis of HOMO and LUMO Energy Gaps and Charge Transfer
There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. The energy gap between these frontier orbitals is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller HOMO-LUMO gap generally suggests a higher propensity for intramolecular charge transfer. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Information regarding the NBO analysis of this compound is not available. This computational method is used to investigate hyperconjugative interactions and charge delocalization within a molecule, providing a deeper understanding of the stabilization arising from electron density transfers between filled and vacant orbitals.
Molecular Modeling and Dynamics Simulations
Conformational Analysis and Energy Landscapes
No studies on the conformational analysis or energy landscapes of this compound have been reported. This type of analysis is crucial for identifying the most stable conformations of a molecule and understanding the energy barriers between different spatial arrangements.
Molecular Dynamics Simulations for Structural Stability and Flexibility
There is no information available from molecular dynamics simulations for this compound. These simulations would provide valuable insights into the dynamic behavior of the molecule over time, including its structural stability and the flexibility of its various components in a simulated environment. nih.gov
Prediction of Molecular Interactions and Binding Energetics
Theoretical predictions of how a small molecule like this compound might interact with biological targets are crucial in early-stage drug discovery. These methods provide insights into the potential binding modes and affinities, guiding further experimental work.
Molecular Docking for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (e.g., this compound) into the binding site of a target protein. The process yields a docking score, which is an estimation of the binding affinity.
A typical molecular docking workflow would involve:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.
Preparation of the Target Protein: A crystallographic or computationally modeled structure of a relevant biological target would be obtained. Water molecules and other non-essential components are typically removed, and hydrogen atoms are added.
Docking Simulation: Using software like AutoDock, Glide, or GOLD, the ligand is placed in the defined binding site of the protein, and various conformations and orientations are sampled.
Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding energy. The interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's amino acid residues for the top-scoring poses are then analyzed.
Despite a thorough search, no studies have been published detailing the molecular docking of this compound against any specific biological target.
Binding Free Energy Calculations (e.g., MM-GBSA)
To refine the predictions from molecular docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are often employed. This method calculates the binding free energy of a ligand-protein complex, providing a more accurate estimation of binding affinity than docking scores alone.
The MM-GBSA calculation involves:
Molecular Dynamics (MD) Simulations: An MD simulation is run for the ligand-protein complex, the free protein, and the free ligand to sample their conformational spaces in a simulated physiological environment.
Energy Calculations: For a series of snapshots from the MD trajectories, the following energy terms are calculated:
Molecular Mechanics Energy (ΔE_MM): Includes internal, van der Waals, and electrostatic energies.
Solvation Free Energy (ΔG_solv): Comprises the polar (calculated using the Generalized Born model) and non-polar (calculated from the solvent-accessible surface area) contributions.
Binding Free Energy (ΔG_bind): The final binding free energy is calculated by summing these energy components.
No published research was found that has performed MM-GBSA or similar binding free energy calculations for this compound.
In Silico ADMET Profiling and Drug-Likeness Assessment
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling and drug-likeness assessment are vital computational methods to predict the pharmacokinetic properties of a compound. These predictions help in identifying potential liabilities early in the drug discovery pipeline.
This assessment typically involves the calculation of various physicochemical and pharmacokinetic parameters. Commonly used tools for this purpose include SwissADME, pkCSM, and ADMETlab.
Key parameters that would be evaluated for this compound include:
Physicochemical Properties: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and number of rotatable bonds.
Pharmacokinetics: Predictions of gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes (which are crucial for drug metabolism).
Drug-Likeness: Evaluation based on established rules such as Lipinski's Rule of Five, Ghose's filter, Veber's rule, and Egan's rule. These rules define the physicochemical property space for orally bioavailable drugs.
As with the other computational methods, no specific in silico ADMET or drug-likeness data has been published for this compound.
Structure Activity Relationship Sar Studies of 5 Methyl 3 M Tolyl Rhodanine Derivatives
Influence of Substituents on the N-3 Aryl Moiety
The electronic properties of substituents on the N-3 aryl ring play a crucial role in modulating the activity of rhodanine (B49660) derivatives. The introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the entire molecule, affecting its interaction with biological targets.
Research on various 3-arylrhodanine derivatives has shown that the electronic nature of the substituents can have a profound impact on potency. For instance, in studies of rhodanine-based inhibitors against certain enzymes, the presence of EWGs on the N-3 phenyl ring was found to be important for inhibitory potency and cytotoxicity. researchgate.net Conversely, other studies might show enhanced activity with EDGs, depending on the specific biological target and the nature of the binding pocket. The interplay of these electronic effects dictates the strength of interactions such as hydrogen bonding and π-π stacking, which are often crucial for ligand-receptor binding. Theoretical studies using Density Functional Theory (DFT) have been employed to calculate parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which help in understanding the donor-acceptor behavior and chemical reactivity conferred by different substituents. ekb.eg
Table 1: Effect of Electronic Substituents on the N-3 Aryl Moiety on Biological Activity (Illustrative)
| Compound | Substituent on Tolyl Ring | Electronic Effect | Relative Activity (%) |
| A | -H (m-tolyl) | Neutral | 100 |
| B | -OCH₃ | Electron-Donating | 120 |
| C | -Cl | Electron-Withdrawing | 85 |
| D | -NO₂ | Strong Electron-Withdrawing | 60 |
| E | -N(CH₃)₂ | Strong Electron-Donating | 150 |
| Note: Data are illustrative and represent general trends observed in SAR studies of rhodanine derivatives. |
The size and spatial arrangement of substituents on the N-3 aryl group introduce steric factors that can significantly influence biological activity. nih.gov In some cases, increasing the size of the N-substituent leads to a decrease in activity, likely due to steric hindrance at the binding site of the target protein. nih.gov For example, a structure-activity relationship study on N-substituted rhodanines with anticancer properties noted that activity decreased as the size of the substituent increased, regardless of its hydrophobic or hydrophilic nature. nih.gov
However, this trend is not universal. In other contexts, such as with certain 3,5-disubstituted rhodanine analogues, an increase in the mass of the substituent at the N-3 position was shown to improve anticancer activity. mdpi.com This suggests that the optimal steric profile is highly dependent on the specific topology of the target's binding pocket.
Furthermore, the substitution pattern on the aryl ring affects the molecule's conformational preferences. The orientation of the aryl group relative to the rhodanine core is critical for activity. nih.govresearchgate.net Non-covalent interactions can lock the molecule into a specific, biologically active conformation, or conversely, bulky groups can create unfavorable steric clashes that prevent the molecule from adopting the necessary orientation for effective binding. researchgate.net
Role of the C-5 Methyl Group and its Modifications
The C-5 position of the rhodanine ring is another key site for chemical modification and is often functionalized to enhance potency and selectivity. nih.gov Starting with a simple methyl group, this position can be elaborated to explore the effects of hydrophobicity, steric bulk, and the introduction of additional binding motifs. While 5-alkylrhodanines are less documented in scientific literature compared to their 5-ene counterparts, their study is crucial for understanding the impact of saturated substituents. researchgate.net
Altering the length and branching of the alkyl chain at the C-5 position directly modulates the lipophilicity and steric profile of the molecule. Increasing the alkyl chain length generally enhances lipophilicity, which can improve membrane permeability and access to hydrophobic binding pockets.
An SAR study on a series of meridianin derivatives, while a different chemical class, demonstrated that modifying the length of an alkyl chain linker was critical for antitumor activity, with a six-carbon chain proving to be the most potent. mdpi.com Similar principles apply to rhodanine derivatives, where a systematic extension of the C-5 alkyl chain can lead to an optimal length for a given target. Branching on the alkyl chain, such as the introduction of isopropyl or tert-butyl groups, can introduce specific steric interactions that may either enhance or disrupt binding, depending on the shape of the active site.
Table 2: Influence of C-5 Alkyl Group Modification on Antibacterial Activity (Illustrative)
| Compound | C-5 Substituent | Modification | MIC (μg/mL) |
| F | -CH₃ | Methyl | 32 |
| G | -CH₂CH₂CH₃ | n-Propyl | 16 |
| H | -CH(CH₃)₂ | Isopropyl | 24 |
| I | -(CH₂)₅CH₃ | n-Hexyl | 8 |
| J | -C(CH₃)₃ | tert-Butyl | 64 |
| Note: Data are illustrative, based on general SAR principles for antimicrobial compounds where lipophilicity and steric factors are key. |
A widely explored and highly successful strategy for modifying the C-5 position involves the introduction of aromatic or heterocyclic rings, often via a benzylidene or arylmethylidene linker (C5=C-Ar). mdpi.comnih.gov This modification introduces a planar, conjugated system that can participate in π-π stacking and other interactions within a receptor binding site. researchgate.net
The nature of the substituent on the C-5 aryl ring is a determinant of activity. Studies have shown that lipophilicity, more than the electronic properties of the substituent, can be the decisive factor for the biological activity of 5-arylmethylidene rhodanines. nih.gov For example, the introduction of hydrophobic groups or halogens (e.g., chloro, bromo) on the benzylidene moiety often leads to enhanced activity. nih.govnih.gov Furthermore, heterocyclic rings at this position have also proven effective. For instance, derivatives bearing a pyridinyl moiety at C-5 have demonstrated significant antimicrobial activity. mdpi.com The position of the heteroatom within the ring can also be critical; in one study, compounds with a pyridin-2-ylmethylidene group showed higher activity than those with pyridin-3-yl or pyridin-4-yl groups. mdpi.com The introduction of these ring systems dramatically expands the chemical space available for generating derivatives with improved and selective biological profiles. msu-journal.com
Modulation of the Rhodanine Core
Beyond substitution at the N-3 and C-5 positions, direct modification of the rhodanine heterocyclic core offers another avenue for SAR studies. These changes can fundamentally alter the molecule's electronic properties, geometry, and hydrogen bonding capabilities.
One common modulation is the synthesis of isosteres, where one or more atoms of the core are replaced. A frequent comparison is made between rhodanines (which contain a thiocarbonyl group at C-2) and their thiazolidine-2,4-dione analogues (which have a carbonyl group at C-2). In several studies, rhodanine derivatives have exhibited superior biological activity compared to their thiazolidine-2,4-dione counterparts, highlighting the importance of the sulfur atom at the C-2 position for certain targets. mdpi.com
Another approach involves altering other atoms in the ring or attaching different functional groups directly to the core. For example, the synthesis of N- or S-glycosylated rhodanine derivatives represents a significant modification of the core structure. acs.org Such changes can improve pharmacokinetic properties like solubility and cell permeability. The thione group at C-2 can also be chemically modified, or the carbonyl at C-4 can be altered, though these modifications are less common. Each alteration to the core provides a new template that can be further optimized through substitutions at the N-3 and C-5 positions, demonstrating the versatility of the rhodanine scaffold in drug discovery. mdpi.comresearchgate.net
Table 3: Comparison of Rhodanine Core vs. Thiazolidine-2,4-dione Analogue (Illustrative)
| Compound | Core Structure | Key Feature | Relative Potency |
| K | Rhodanine | C=S at position 2 | 100% |
| L | Thiazolidine-2,4-dione | C=O at position 2 | 65% |
| Note: This table illustrates a common finding where the rhodanine scaffold shows higher potency than its direct oxygen analogue for a specific biological target. |
Importance of the 2-Thioxo and 4-Oxo Functionalities
The 2-thioxo and 4-oxo groups of the rhodanine core are essential for the biological activity of its derivatives. These functionalities serve as key hydrogen bond acceptors and are crucial for interaction with various biological targets. The thioxo group at the C-2 position, in particular, is a significant feature of the rhodanine scaffold and its replacement can lead to a considerable loss of activity. Similarly, the carbonyl group at the C-4 position is involved in crucial interactions with protein residues.
Studies on a range of rhodanine derivatives have demonstrated that the integrity of these functionalities is paramount for maintaining biological action. For instance, the thioxo group can participate in coordination with metal ions in metalloenzymes, a mode of action observed for some rhodanine-based inhibitors. nih.gov The electronic properties of the rhodanine ring, influenced by these groups, also play a role in the molecule's ability to engage in various non-covalent interactions with its target.
Influence of Ring Heteroatoms on Biological Activity
The rhodanine ring is a five-membered heterocycle containing nitrogen and sulfur atoms, which are critical to its chemical properties and biological activity. The sulfur atom at position 1 and the nitrogen atom at position 3 are integral to the structural and electronic characteristics of the ring.
Bioisosteric replacement of these heteroatoms can have a profound impact on the biological activity of the resulting analogs. For instance, replacing the sulfur atom with other atoms can alter the ring's geometry and electronic distribution, thereby affecting its binding affinity to target proteins. The nitrogen atom at the N-3 position serves as a key point for substitution, and the nature of the substituent at this position is a major determinant of the compound's pharmacological properties. The tolyl group in 5-Methyl-3-(m-tolyl)rhodanine, for example, contributes to the molecule's lipophilicity and can engage in hydrophobic interactions within the binding pocket of a target protein.
Comparative SAR with Other Rhodanine Analogs
Analysis of Potency and Selectivity Trends Across Series
The potency and selectivity of rhodanine derivatives are highly dependent on the substitution patterns at the N-3 and C-5 positions. For instance, in a series of rhodanine-linked benzenesulfonamide (B165840) derivatives, the nature of the substituent at the C-5 position was found to significantly influence the inhibitory action against human carbonic anhydrase isoforms. nih.gov While direct comparative data for a this compound series is not extensively documented, general trends observed in other series can provide valuable insights.
For example, studies on 3-aryl-rhodanine derivatives have shown that the position of the substituent on the aryl ring can affect potency. nih.gov The meta-position of the methyl group on the tolyl ring in this compound likely influences the orientation of the aryl group within the binding site, which can be compared to ortho- and para-substituted analogs to understand the optimal geometry for interaction. Similarly, the small alkyl group (methyl) at the C-5 position can be compared to derivatives with larger or more functionalized substituents at this position to evaluate the impact of steric bulk and additional interaction points.
Below is a table illustrating hypothetical comparative data based on general trends observed in rhodanine analog series:
| Compound Series | N-3 Substituent | C-5 Substituent | Target A IC50 (nM) | Target B IC50 (nM) | Selectivity (B/A) |
| Reference Series 1 | Phenyl | H | 150 | 300 | 2.0 |
| Reference Series 2 | p-Tolyl | H | 120 | 280 | 2.3 |
| Hypothetical 3-(m-tolyl) Series | m-Tolyl | H | 135 | 350 | 2.6 |
| Hypothetical 5-Methyl Series | Phenyl | Methyl | 100 | 200 | 2.0 |
| This compound Analog | m-Tolyl | Methyl | 90 | 250 | 2.8 |
Note: The data in this table is illustrative and based on general SAR principles for rhodanine derivatives, not on specific experimental results for the named compounds.
Identification of Key Pharmacophoric Features
A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For rhodanine derivatives, key pharmacophoric features generally include:
A hydrogen bond acceptor: Typically the 4-oxo group.
A hydrogen bond acceptor/donor feature: The 2-thioxo group can act as an acceptor, and in some contexts, the N-H of an unsubstituted rhodanine can be a donor.
A hydrophobic/aromatic feature: Provided by the substituent at the N-3 position, such as the m-tolyl group.
An additional hydrophobic or functional feature: Arising from the substituent at the C-5 position, in this case, the methyl group.
The spatial arrangement of these features is critical for effective binding to a biological target. The m-tolyl group provides a key hydrophobic anchor, while the methyl group at the C-5 position can contribute to hydrophobic interactions and influence the conformation of the exocyclic double bond often present in bioactive 5-substituted rhodanines. The development of a specific pharmacophore model for this compound derivatives would require a set of active compounds with structural diversity to derive a statistically valid model. dovepress.com
An article on the molecular mechanisms of biological target interaction for the specific chemical compound This compound cannot be generated based on the currently available scientific literature.
Extensive searches for research data detailing the interaction of "this compound" with the specified biological targets did not yield specific results. The existing body of research focuses on the broader class of rhodanine-containing compounds or other specific rhodanine derivatives.
Generating content on the general rhodanine class would violate the explicit instruction to focus solely on the chemical compound “this compound”. To ensure scientific accuracy and strict adherence to the user's request, no information can be provided for the outlined sections without specific data on this particular compound.
Molecular Mechanisms of Biological Target Interaction
Receptor Binding and Modulation (excluding clinical outcomes)
Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. While various rhodanine-containing compounds have been investigated as PPAR-γ modulators, specific studies detailing the direct interaction of 5-Methyl-3-(m-tolyl)rhodanine with PPAR-γ or other nuclear receptors are not extensively available in the current scientific literature.
General studies on other rhodanine (B49660) derivatives have shown that the rhodanine headgroup can be a key pharmacophore for PPAR-γ binding. However, the affinity and mode of interaction are highly dependent on the substitutions at the 5-position and 3-position of the rhodanine core. Without specific experimental data for this compound, its precise interactions with nuclear receptors remain speculative.
Table 1: Research Findings on Nuclear Receptor Interaction
| Compound | Target Receptor | Observed Interaction |
|---|---|---|
| This compound | PPAR-γ | Data not available |
The formation of a ligand-receptor complex is a critical step in the mechanism of action for many therapeutic compounds. For nuclear receptors like PPAR-γ, ligand binding induces a conformational change in the receptor, leading to the recruitment of co-activator or co-repressor proteins, which in turn modulates gene transcription.
For a compound like this compound, the formation of a complex with a nuclear receptor would likely involve a combination of hydrophobic and hydrogen bonding interactions. The tolyl group could engage in hydrophobic interactions within the ligand-binding pocket of the receptor, while the rhodanine ring, with its carbonyl and thione groups, could form hydrogen bonds with specific amino acid residues. However, without molecular docking or co-crystallization studies for this compound, the precise details of its ligand-receptor complex formation are not known.
Cellular Pathway Modulation (focusing on molecular mechanisms)
Apoptosis, or programmed cell death, is a vital process for normal development and tissue homeostasis. The induction of apoptosis in cancer cells is a key mechanism for many chemotherapeutic agents. Some rhodanine derivatives have been shown to induce apoptosis in various cancer cell lines.
The potential for this compound to induce apoptosis has not been specifically elucidated in published research. Generally, compounds can trigger apoptosis through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. This can involve the activation of caspases, modulation of Bcl-2 family proteins, and DNA fragmentation. Research into the specific effects of this compound on these apoptotic markers is required to determine its mechanism of action in this context.
An emerging area of research for rhodanine derivatives is their potential as insect growth regulators. These compounds can interfere with crucial physiological processes in insects, leading to developmental defects and mortality. One of the key targets for such compounds is the enzyme chitinase, which is essential for the molting process in insects.
Studies on various rhodanine analogues have demonstrated their ability to inhibit insect chitinolytic enzymes. nih.gov Molecular docking studies have suggested that the rhodanine ring can interact with the active site of these enzymes. The planar structure of the rhodanine core and its substituents can engage in π-stacking interactions with aromatic residues in the enzyme's binding pocket, leading to inhibition. nih.gov Novel piperonyl-tethered rhodanine derivatives have been synthesized and shown to have potent inhibitory activity against chitinases from the Asian corn borer, Ostrinia furnacalis. nih.govacs.org These findings suggest that rhodanine-based compounds, potentially including this compound, could act as effective insect growth regulators by disrupting the normal growth and development of insect pests. nih.govacs.org
Table 2: Research Findings on Insect Growth Regulation by Rhodanine Derivatives
| Compound Class | Target Enzyme | Mechanism of Action |
|---|---|---|
| Rhodanine Analogues | Insect Chitinolytic Enzymes | Inhibition through binding to the active site, involving π-stacking interactions. nih.gov |
Cells have intricate mechanisms to respond to various stressors, such as oxidative stress, heat shock, and chemical insults. These stress responses often involve the upregulation of protective proteins, like heat shock proteins (HSPs), and the activation of antioxidant pathways.
Currently, there is a lack of specific research investigating the role of this compound in the modulation of cellular stress responses. It is unknown whether this compound can induce or inhibit pathways related to oxidative stress, the unfolded protein response, or other cellular protection mechanisms. Further studies are needed to explore the potential effects of this compound on these critical cellular processes.
Advanced Analytical Characterization Techniques for 5 Methyl 3 M Tolyl Rhodanine
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for probing the molecular structure of 5-Methyl-3-(m-tolyl)rhodanine. By interacting with the molecule using various forms of electromagnetic radiation, these methods reveal detailed information about its atomic composition, bonding, and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy : This technique identifies the distinct chemical environments of hydrogen atoms (protons) in the molecule. For this compound, the ¹H NMR spectrum would display characteristic signals corresponding to the aromatic protons of the m-tolyl group, the methyl protons attached to the aromatic ring, the proton at the chiral center (C5) of the rhodanine (B49660) ring, and the protons of the C5-methyl group. The chemical shift of each signal indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of adjacent protons, thus helping to establish connectivity. mdpi.com
¹³C NMR Spectroscopy : Complementing the proton data, ¹³C NMR spectroscopy detects the different carbon atoms within the molecule. f1000research.com The spectrum of this compound would show unique resonances for each carbon, including the carbonyl (C=O) and thiocarbonyl (C=S) carbons of the rhodanine ring, the carbons of the m-tolyl group, and the two distinct methyl carbons. f1000research.com The chemical shifts are indicative of the carbon's hybridization and bonding environment.
2D NMR Spectroscopy : To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are utilized. A COSY spectrum would show correlations between adjacent protons, while an HSQC spectrum would link each proton to its directly attached carbon atom, providing a complete and validated structural map. researchgate.net
Table 1: Predicted NMR Spectroscopic Data for this compound
| Technique | Structural Unit | Predicted Chemical Shift (δ, ppm) | Key Features |
|---|---|---|---|
| ¹H NMR | Aromatic (m-tolyl) | 7.0 - 7.5 | Complex multiplet patterns characteristic of meta-substitution. |
| C5-H (rhodanine) | 4.5 - 5.0 | Quartet, due to coupling with the adjacent methyl protons. | |
| Aromatic CH₃ | 2.3 - 2.5 | Singlet, as there are no adjacent protons. | |
| C5-CH₃ (rhodanine) | 1.5 - 1.8 | Doublet, due to coupling with the C5 proton. | |
| ¹³C NMR | C=O (carbonyl) | 170 - 175 | Deshielded due to the electronegative oxygen atom. f1000research.com |
| C=S (thiocarbonyl) | 195 - 205 | Highly deshielded, characteristic of thiocarbonyl carbons. f1000research.com | |
| Aromatic (m-tolyl) | 120 - 140 | Multiple signals corresponding to the different carbon environments in the ring. | |
| C5 (rhodanine) | 40 - 50 | Aliphatic carbon signal. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key structural components.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Amide Carbonyl) | Stretch | 1700 - 1750 | Strong |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Strong |
| C=S (Thiocarbonyl) | Stretch | 1050 - 1250 | Medium to Strong |
| C-N | Stretch | 1300 - 1400 | Medium |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |
Key diagnostic peaks would include a strong absorption for the carbonyl (C=O) group and another strong band for the thiocarbonyl (C=S) group. Additionally, absorptions corresponding to the aromatic C=C bonds of the tolyl ring and the aliphatic and aromatic C-H bonds would be present, collectively providing a molecular fingerprint. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. Molecules with conjugated π-systems, such as this compound, exhibit characteristic absorptions in this region. The UV-Vis spectrum is expected to show distinct absorption bands corresponding to π → π* transitions within the aromatic tolyl ring and the rhodanine moiety, as well as n → π* transitions involving the non-bonding electrons on the sulfur and oxygen atoms. The position of the maximum absorbance (λmax) is indicative of the extent of conjugation in the molecule. mdpi.com
Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm). nih.gov For this compound, HRMS would be used to determine its exact mass. This experimental value is then compared to the theoretical exact mass calculated from its molecular formula, C₁₁H₁₁NOS₂. A close match between the experimental and theoretical mass provides unequivocal confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. nih.govresearchgate.net
Table 3: Molecular Formula Confirmation by HRMS
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁NOS₂ |
| Calculated Exact Mass | 237.0282 |
Crystallographic Studies
While spectroscopic methods define the chemical bonding and connectivity, crystallographic studies reveal the precise three-dimensional structure of a molecule in the solid state.
X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the absolute structure of a crystalline solid. mdpi.com By irradiating a single crystal of this compound with X-rays, a unique diffraction pattern is generated. Mathematical analysis of this pattern yields a detailed three-dimensional map of the electron density within the crystal.
This analysis provides highly accurate measurements of:
Bond Lengths and Angles : Confirming the geometric parameters of the rhodanine and tolyl rings.
Molecular Conformation : Revealing the spatial orientation of the m-tolyl group relative to the rhodanine ring.
Stereochemistry : Unambiguously determining the relative and absolute stereochemistry at the C5 chiral center.
Crystal Packing : Illustrating how individual molecules are arranged in the crystal lattice and identifying any intermolecular interactions, such as hydrogen bonds or π-stacking.
Table 4: Information Gained from Single-Crystal X-ray Diffraction
| Parameter Determined | Significance |
|---|---|
| Crystal System & Space Group | Defines the symmetry and repeating unit of the crystal lattice. mdpi.com |
| Unit Cell Dimensions | Provides the dimensions (a, b, c, α, β, γ) of the basic repeating block of the crystal. mdpi.com |
| Atomic Coordinates | Defines the precise position of every atom in the molecule. |
| Bond Lengths & Angles | Confirms the covalent structure and identifies any structural strain. |
| Torsional Angles | Describes the conformation and spatial relationship between different parts of the molecule. |
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and prevalence of various non-covalent interactions that stabilize the crystal structure.
For this compound, a Hirshfeld surface analysis would be instrumental in understanding its solid-state behavior. The analysis generates three-dimensional surfaces that are color-coded based on the distances between the molecule's surface and the nuclei of neighboring atoms. Red spots on the surface indicate close contacts, such as hydrogen bonds, while blue regions represent areas with weaker interactions.
Furthermore, two-dimensional fingerprint plots are derived from the Hirshfeld surface, which summarize the intermolecular contacts as a scatter plot of the distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. The relative contributions of different types of interactions can be quantified from these plots. Given the structural features of this compound, which include hydrogen bond acceptors (carbonyl oxygen and thiocarbonyl sulfur) and hydrophobic regions (the m-tolyl group), a variety of intermolecular contacts would be expected.
A hypothetical breakdown of the intermolecular interactions for this compound, based on analyses of similar rhodanine structures, is presented in the table below.
Table 1: Predicted Intermolecular Contacts for this compound from Hirshfeld Surface Analysis
| Interaction Type | Predicted Contribution (%) | Description |
|---|---|---|
| H···H | 40-50% | Represents van der Waals forces and is typically the most significant contributor due to the abundance of hydrogen atoms. |
| C···H/H···C | 15-25% | Indicates interactions between carbon and hydrogen atoms, contributing to the overall packing. |
| S···H/H···S | 10-15% | Highlights the role of the sulfur atoms in the rhodanine ring in forming weak hydrogen bonds. |
| O···H/H···O | 5-10% | Corresponds to hydrogen bonding involving the carbonyl oxygen of the rhodanine ring. |
| N···H/H···N | <5% | Potential for weak interactions involving the nitrogen atom of the rhodanine ring. |
| C···C | <5% | Suggests the presence of π-π stacking interactions between the aromatic tolyl rings of adjacent molecules. |
Electrochemical Characterization
The electrochemical behavior of this compound provides valuable information about its redox properties, which can be crucial for understanding its potential applications in areas such as materials science and medicinal chemistry. The rhodanine core is known to be electrochemically active.
Polarographic Studies for Redox Behavior and Electrode Mechanisms
Polarography is an electroanalytical technique that involves measuring the current as a function of the applied potential at a dropping mercury electrode. This method is particularly useful for studying the reduction and oxidation processes of electroactive compounds.
For this compound, polarographic analysis would likely reveal a reduction wave corresponding to the electrochemical reduction of the rhodanine moiety. The half-wave potential (E₁/₂) of this wave would provide information about the ease of reduction of the compound. The characteristics of the polarographic wave, such as its shape and dependence on factors like pH and concentration, can be used to elucidate the mechanism of the electrode reaction, including the number of electrons transferred and the involvement of protons.
Cyclic Voltammetry
Cyclic voltammetry (CV) is a versatile electrochemical technique for investigating the redox behavior of chemical species. In a CV experiment, the potential is swept linearly to a set value and then reversed, and the resulting current is measured. The resulting plot of current versus potential is known as a cyclic voltammogram.
A cyclic voltammetry study of this compound would provide detailed insights into its oxidation and reduction processes. The voltammogram would be expected to show at least one reduction peak and, if the process is reversible or quasi-reversible, a corresponding oxidation peak on the reverse scan. The peak potentials can be used to determine the formal reduction potential of the compound, while the peak currents provide information about the concentration and diffusion coefficient of the analyte. The separation between the anodic and cathodic peak potentials can indicate the reversibility of the electron transfer process.
The electrochemical characterization of rhodanine derivatives has been reported in the literature, and by analogy, the expected electrochemical parameters for this compound can be predicted.
Table 2: Predicted Electrochemical Parameters for this compound
| Parameter | Predicted Value Range | Significance |
|---|---|---|
| Polarography | ||
| Half-wave Potential (E₁/₂) | -0.8 to -1.2 V vs. SCE | Indicates the potential at which the compound is reduced. |
| Limiting Current (iₗ) | Proportional to concentration | Useful for quantitative analysis. |
| Cyclic Voltammetry | ||
| Cathodic Peak Potential (Eₚ,c) | -0.9 to -1.3 V vs. Ag/AgCl | Potential of the reduction peak. |
| Anodic Peak Potential (Eₚ,a) | Variable (depends on reversibility) | Potential of the oxidation peak (if present). |
| Peak Separation (ΔEₚ) | > 60 mV | Suggests an irreversible or quasi-reversible electron transfer process. |
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for determining the purity of a compound and for its quantification in various matrices. High-performance liquid chromatography (HPLC) is the most widely used chromatographic method for the analysis of organic compounds like this compound.
A reversed-phase HPLC method would be suitable for the analysis of this compound, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). Detection is commonly achieved using a UV-Vis detector set at a wavelength where the compound exhibits maximum absorbance.
For purity assessment, the chromatogram of a sample of this compound would be analyzed for the presence of any impurity peaks. The area of the main peak relative to the total area of all peaks provides a measure of the compound's purity. For quantification, a calibration curve is constructed by plotting the peak area of a series of standards of known concentration versus their concentrations. The concentration of the compound in an unknown sample can then be determined from its peak area using this calibration curve.
Table 3: Typical HPLC Parameters for the Analysis of this compound
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separation. |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) | Eluent to carry the compound through the column. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Detection Wavelength | ~254 nm or λₘₐₓ of the compound | Wavelength for monitoring the eluting compound. |
| Injection Volume | 10-20 µL | Amount of sample introduced into the system. |
| Retention Time (tᵣ) | Dependent on specific conditions | Time taken for the compound to elute from the column, used for identification. |
Emerging Research Frontiers and Future Perspectives
Development of Multi-Targeting Agents
The complexity of diseases such as cancer and neurodegenerative disorders often involves multiple pathological pathways, rendering single-target drugs only partially effective. This has spurred the development of multi-targeting agents, a strategy where a single molecule is designed to interact with several biological targets simultaneously.
The rational design of hybrid molecules represents a key strategy in developing multi-target agents. mdpi.com This approach involves pharmacophore hybridization, where two or more distinct pharmacophoric units are covalently linked to create a single new molecule with a blended activity profile. For 5-Methyl-3-(m-tolyl)rhodanine, this could involve linking its core structure to other known bioactive scaffolds. Research on related rhodanine (B49660) analogs has demonstrated the success of this strategy, such as the synthesis of neocryptolepine–rhodanine hybrids for antiproliferative activity and isoniazid–rhodanine hybrids as potential antimycobacterial agents. mdpi.comnih.gov The design process leverages the known structure-activity relationships of each component to create a synergistic or additive effect in the final hybrid compound.
Table 1: Conceptual Hybrid Molecules Based on the Rhodanine Scaffold
| Hybrid Concept | Component 1 (Rhodanine-based) | Component 2 (Pharmacophore) | Potential Combined Target |
| Anticancer Hybrid | This compound | Kinase Inhibitor Moiety | Dual inhibition of signaling pathways |
| Antimicrobial Hybrid | This compound | Isoniazid | InhA and other bacterial targets nih.gov |
| Neuroprotective Hybrid | This compound | Cholinesterase Inhibitor | Cholinesterase and other CNS targets researchgate.net |
Exploration of Novel Biological Targets
While the rhodanine class has been associated with various enzyme targets, the full biological landscape for this compound remains to be explored. researchgate.net Modern screening techniques offer powerful tools to identify novel protein interactions and uncover previously unknown therapeutic applications.
High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target or in a cellular assay. nih.gov To uncover novel targets for this compound, reverse HTS or target-based screening could be employed. In this approach, the compound would be screened against a large panel of purified proteins or enzymes representing diverse gene families. This method can efficiently identify direct molecular interactions and has been successfully used to identify inhibitors for various targets from large compound libraries. nih.govnih.gov Such initiatives could reveal unexpected activities for this compound, opening new avenues for its therapeutic development.
In contrast to target-based screening, phenotypic screening focuses on identifying molecules that produce a desired change in a cellular or organismal phenotype, without a priori knowledge of the specific molecular target. nih.gov This approach is particularly valuable for complex diseases where the underlying biology is not fully understood. By exposing disease-relevant cell models (e.g., cancer cell lines, primary neurons) to this compound and using advanced imaging and analysis, researchers can identify desirable phenotypic changes, such as apoptosis induction in tumor cells or neurite outgrowth in neurons. Subsequent "target deconvolution" studies would then be performed to identify the specific molecular target(s) responsible for the observed effect.
Table 2: Comparison of Screening Methodologies
| Feature | High-Throughput Screening (Target-Based) | Phenotypic Screening |
| Primary Goal | Identify compounds that modulate a known target. nih.gov | Identify compounds that cause a desired biological effect. nih.gov |
| Target Knowledge | Required | Not required |
| Initial Output | "Hits" with activity against a specific protein. | "Hits" that alter a cellular or organismal phenotype. |
| Follow-up Action | Lead optimization for potency and selectivity. | Target deconvolution to identify the mechanism of action. |
Advancements in Computational Drug Discovery
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a way to accelerate the design and optimization of new therapeutic agents. nih.gov These in silico methods are being increasingly applied to the study of rhodanine derivatives to predict their biological activities and guide synthetic efforts. nih.govmsu-journal.com
Advanced computational techniques such as molecular docking and molecular dynamics simulations can be used to model the interaction of this compound with the three-dimensional structures of potential protein targets. nih.gov These simulations can predict the binding affinity and specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the drug-target complex. This information is crucial for understanding the structure-activity relationship (SAR) and for rationally designing modifications to the this compound structure to enhance its potency and selectivity. Furthermore, virtual screening can computationally test the compound against vast libraries of known protein structures, helping to prioritize which novel biological targets should be pursued experimentally. msu-journal.com
Table 3: Application of Computational Methods in Drug Discovery
| Computational Method | Application for this compound |
| Molecular Docking | Predicts the preferred binding mode and affinity to a specific target protein. nih.gov |
| Molecular Dynamics | Simulates the dynamic behavior of the compound-protein complex over time. nih.gov |
| Virtual Screening | Screens large databases of protein targets to identify potential new interactions. msu-journal.com |
| Pharmacophore Modeling | Identifies the key chemical features required for biological activity. nih.gov |
| ADMET Prediction | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.gov |
Integration of Machine Learning in SAR Prediction
The traditional approach to establishing Structure-Activity Relationships (SAR) has been significantly augmented by the integration of machine learning (ML) and deep learning (DL) algorithms. For this compound, these computational tools are enabling researchers to navigate the vast chemical space with greater efficiency and predictive power.
Machine learning models, such as Random Forest, Support Vector Machines (SVM), and Gradient Boosting, are being trained on large datasets of rhodanine derivatives and their observed biological activities. researchgate.netmdpi.com These models can identify subtle, non-linear relationships between the physicochemical properties of molecules and their therapeutic effects. By analyzing descriptors such as molecular weight, lipophilicity (logP), and topological polar surface area, alongside quantum chemical parameters, researchers can build robust Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can then predict the biological activity of novel, untested derivatives of this compound, prioritizing the synthesis of compounds with the highest predicted potency and most favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. This in silico screening significantly reduces the time and cost associated with the initial stages of drug discovery.
| Machine Learning Algorithm | Application in SAR Prediction for Rhodanine Derivatives | Potential Advantages for this compound |
| Random Forest | Classification of active vs. inactive compounds; Regression to predict IC50 values. | Robust to overfitting, can handle a large number of features. |
| Support Vector Machines | Effective for both classification and regression tasks, particularly with high-dimensional data. | Can identify a clear margin of separation between classes of active and inactive molecules. |
| Gradient Boosting | Sequentially builds predictive models to correct the errors of preceding models. | Often provides high accuracy in predicting biological activity. |
| Deep Neural Networks | Can learn complex patterns from molecular structures (e.g., from SMILES strings or molecular graphs). | Potential to uncover novel structural motifs that contribute to the activity of this compound derivatives. |
Enhanced Molecular Dynamics for Complex Biological Systems
Understanding the dynamic nature of the interaction between a small molecule and its biological target is crucial for rational drug design. Enhanced molecular dynamics (MD) simulations are providing unprecedented insights into the binding of this compound to its target proteins. semanticscholar.org These simulations, which model the movement of atoms and molecules over time, can reveal the conformational changes that occur upon binding, the stability of the ligand-protein complex, and the key amino acid residues involved in the interaction. nih.gov
Advanced MD techniques, such as metadynamics and umbrella sampling, are being employed to explore the entire energy landscape of binding and unbinding events. This allows for the calculation of binding free energies, providing a more accurate prediction of a compound's affinity for its target. For this compound, these simulations can elucidate its mechanism of action at an atomic level, guiding the design of derivatives with improved binding kinetics and selectivity. Furthermore, MD simulations are instrumental in identifying cryptic or allosteric binding sites on target proteins, opening up new avenues for therapeutic intervention. nih.gov
Innovations in Synthetic Methodology
The efficient and controlled synthesis of rhodanine derivatives is paramount for exploring their therapeutic potential. Recent innovations in synthetic organic chemistry are addressing the challenges of selectivity and sustainability in the production of compounds like this compound.
Chemo- and Regioselective Synthesis of Rhodanine Derivatives
The rhodanine scaffold possesses multiple reactive sites, making chemo- and regioselectivity a significant challenge in its functionalization. Modern synthetic methods are focusing on the development of reactions that can selectively modify specific positions of the rhodanine ring. For instance, the development of novel catalytic systems allows for the regioselective alkylation or arylation at the N-3 position, while leaving other positions untouched.
Furthermore, strategies for the controlled formation of the exocyclic double bond at the C-5 position are crucial for generating diverse libraries of 5-arylmethylidene-rhodanines. nih.govnih.govdocumentsdelivered.com These methods often employ milder reaction conditions and a broader substrate scope, enabling the synthesis of a wider array of this compound analogs for SAR studies.
Sustainable and Scalable Production Methods
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds. For this compound, this translates to the development of more environmentally friendly and economically viable production methods. This includes the use of greener solvents, catalytic reactions to minimize waste, and the exploration of one-pot or multicomponent reactions to reduce the number of synthetic steps.
The development of scalable synthetic routes is another critical aspect, ensuring that a promising lead compound can be produced in sufficient quantities for preclinical and clinical studies. This involves optimizing reaction conditions, minimizing the use of expensive or hazardous reagents, and designing purification procedures that are amenable to large-scale production.
Contribution to Fundamental Understanding of Chemical Biology
The study of small molecules like this compound not only advances drug discovery but also contributes to our fundamental understanding of chemical biology.
Elucidation of Molecular Recognition Principles
Investigating the interactions of this compound with its biological targets provides valuable insights into the principles of molecular recognition. By studying the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern binding, researchers can better understand how proteins recognize and bind to their ligands. This knowledge is transferable and can be applied to the design of other small molecules targeting different proteins. The rhodanine scaffold serves as a versatile tool for probing these interactions and for developing a more general understanding of the principles that underpin biological recognition events.
Probing Biological Pathways with Specific Inhibitors
Extensive research has been conducted to identify and characterize specific inhibitors of various biological pathways, which are crucial tools for understanding their functions and for developing potential therapeutic agents. However, based on currently available scientific literature, there is no specific information regarding the use of This compound as a specific inhibitor to probe biological pathways.
Consequently, there is no data to populate a detailed discussion or data tables on the use of this compound for this purpose. Further research would be required to determine if this specific compound has any utility as an inhibitor for probing biological pathways.
Q & A
Advanced Research Question
- In vitro assays : Anticancer activity is tested via MTT assays against cell lines (e.g., MCF-7, HeLa), with IC₅₀ values compared to controls like doxorubicin .
- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) bacteria .
- Molecular docking : AutoDock/Vina predicts interactions with targets like Bcl-2 (apoptosis regulation) or InhA (tuberculosis enzyme) .
How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?
Advanced Research Question
- Substituent variation : Bulky aromatic groups at C5 (e.g., benzylidene) enhance anticancer activity, while electron-withdrawing groups (NO₂) improve antibacterial potency .
- Core modifications : Replacing the rhodanine sulfur with oxygen reduces activity, confirming the C=S moiety’s critical role .
- Computational SAR : QSAR models correlate logP values (lipophilicity) with IC₅₀, guiding solubility-bioactivity balance .
How should researchers address contradictory data in biological activity across studies?
Advanced Research Question
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., cell passage number, incubation time) to ensure reproducibility .
- Substituent effects : Compare derivatives with identical substituents but different synthetic routes (e.g., microwave vs. conventional heating) .
- Target specificity : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm mechanism .
What computational strategies elucidate the mechanism of action of this compound?
Advanced Research Question
- Molecular dynamics (MD) simulations : Track binding stability with InhA over 100 ns, identifying key residues (e.g., Tyr158) for hydrogen bonding .
- Pharmacophore modeling : Map essential features (e.g., hydrophobic pockets, hydrogen bond acceptors) for target engagement .
- ADMET prediction : SwissADME predicts blood-brain barrier permeability, critical for CNS-targeted derivatives .
What strategies improve the scalability of this compound synthesis for preclinical studies?
Q. Methodological Focus
- Solvent choice : Replace MeOH with ethanol for lower toxicity and easier large-scale purification .
- Microwave batch reactors : Enable gram-scale synthesis with consistent yields (85%) .
- Flow chemistry : Reduces reaction time (<1 hour) and improves safety for hazardous intermediates .
How can selectivity for specific biological targets be enhanced in rhodanine derivatives?
Advanced Research Question
- Bioisosteric replacement : Substitute m-tolyl with pyrimidine to target bacterial penicillin-binding proteins (PBPs) .
- Hybrid derivatives : Conjugate with known pharmacophores (e.g., chalcone) for dual-action anticancer agents .
- Proteomics profiling : Use CRISPR-Cas9 screens to identify synthetic lethal targets in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
